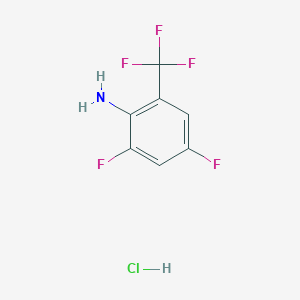

2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride

Description

Properties

IUPAC Name |

2,4-difluoro-6-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N.ClH/c8-3-1-4(7(10,11)12)6(13)5(9)2-3;/h1-2H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYNKKREBIRWCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240526-71-9 | |

| Record name | 2,4-difluoro-6-(trifluoromethyl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride generally proceeds via electrophilic aromatic substitution reactions and selective fluorination techniques. The key steps include:

Introduction of Fluorine Atoms:

Fluorination is typically achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI). This reagent selectively introduces fluorine atoms at the 2 and 4 positions on the aniline ring. Catalysts like silver trifluoroacetate can be employed to enhance the reaction efficiency and regioselectivity.Incorporation of the Trifluoromethyl Group:

The trifluoromethyl substituent at the 6 position is introduced using reagents such as trifluoromethyl iodide (CF3I). This step may require specific reaction conditions, including controlled temperature and solvent systems, to facilitate the substitution without affecting other functional groups.Formation of Hydrochloride Salt:

After the aromatic substitution steps, the free base aniline derivative is converted into its hydrochloride salt by treatment with hydrochloric acid. This step improves the compound's solubility and stability for further handling and applications.

Industrial Production Methods

Industrial synthesis of this compound emphasizes high yield, purity, and environmental considerations. The process typically includes:

Continuous Flow Reactors:

To optimize reaction control and scalability, continuous flow systems are used. These allow precise control over reaction temperature, pressure, and reagent feed rates, improving reproducibility and safety.Advanced Fluorinating Agents and Catalysts:

The use of selective fluorinating agents like NFSI and catalysts such as silver trifluoroacetate or metal halides enhances reaction efficiency and reduces by-products.Optimized Reaction Parameters:

Reaction conditions such as temperature (often mild to moderate to prevent decomposition), pressure, and solvent choice are carefully controlled to maximize yield and selectivity.Purification Techniques:

The crude product is purified by recrystallization or chromatographic methods to isolate the hydrochloride salt with high purity suitable for pharmaceutical or agrochemical applications.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Laboratory Synthesis | Industrial Synthesis |

|---|---|---|

| Fluorinating Agent | N-fluorobenzenesulfonimide (NFSI) | NFSI or other selective electrophilic fluorinating agents |

| Trifluoromethyl Source | Trifluoromethyl iodide (CF3I) | CF3I or equivalents |

| Catalyst | Silver trifluoroacetate | Silver trifluoroacetate or metal halide catalysts |

| Reaction Temperature | Mild to moderate (room temp to ~80°C) | Controlled, often optimized for scale (50–150°C) |

| Reaction Pressure | Atmospheric or slight pressure | Controlled pressure (may be elevated in flow reactors) |

| Solvent | Polar aprotic solvents (e.g., acetonitrile) | Optimized solvent systems for solubility and reactivity |

| Reaction Time | Hours to days | Continuous flow with residence times optimized |

| Purification | Recrystallization, chromatography | Industrial crystallization, filtration |

| Product Form | Free base or hydrochloride salt | Hydrochloride salt preferred for stability and handling |

Research Findings and Notes

The introduction of fluorine atoms at specific positions on the aromatic ring is critical for the compound’s chemical properties and is achieved with high regioselectivity using electrophilic fluorination agents combined with metal catalysts.

The trifluoromethyl group is introduced selectively without affecting the fluorinated positions, which requires careful control of reaction conditions.

Industrial methods have evolved to eliminate the need for harsh catalysts or extreme conditions by optimizing ammonia feed and reaction parameters, as seen in related fluorinated aniline derivatives synthesis, which improves yield and environmental impact.

The hydrochloride salt formation is a straightforward acid-base reaction but essential for improving the compound’s handling properties.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or nitro derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst to obtain amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: Quinones, nitro derivatives

Reduction: Amine derivatives

Substitution: Various substituted aniline derivatives

Scientific Research Applications

Chemistry

2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride serves as a critical building block in the synthesis of:

- Fluorinated Pharmaceuticals: It is used in developing drugs that require fluorinated components for enhanced metabolic stability and bioactivity.

- Agrochemicals: The compound is instrumental in synthesizing pesticides and herbicides, contributing to agricultural productivity .

Biology

Research indicates potential bioactive properties :

- Antimicrobial Activity: Investigations are ongoing into its effectiveness against various microbial strains.

- Anticancer Properties: The compound's structural characteristics may allow it to interact with biological targets involved in cancer progression.

Medicine

In drug discovery, this compound is explored for:

- Enzyme Inhibitors: It may act as a modulator for specific enzymes, providing pathways for therapeutic interventions.

- Receptor Modulators: Its interactions with receptors can lead to the development of new medications targeting various diseases .

Industrial Applications

This compound is also utilized in producing specialty chemicals including:

- Dyes and Pigments: Its unique chemical properties make it suitable for creating vibrant colors in industrial applications.

- Polymers: It can be incorporated into polymer synthesis to enhance material properties.

Case Studies and Research Findings

Recent studies highlight the compound's role in developing agrochemicals that are both effective against pests and environmentally friendly. For instance, research on derivatives containing the trifluoromethyl structure has shown promising results in enhancing insect growth regulation without harming non-target species .

In medicinal chemistry, ongoing clinical trials are exploring its derivatives as potential antiviral agents, indicating a growing interest in fluorinated compounds within pharmaceutical research .

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

2,4-Difluoroaniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

2,6-Difluoroaniline: Similar structure but without the trifluoromethyl group, affecting its reactivity and applications.

4-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the additional fluorine atoms, leading to distinct properties.

Uniqueness

2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride is unique due to the combined presence of multiple fluorine atoms and a trifluoromethyl group, which imparts enhanced chemical stability, lipophilicity, and biological activity. These properties make it a valuable compound in various research and industrial applications .

Biological Activity

2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride (C7H5ClF5N) is an organic compound characterized by a unique substitution pattern on a benzene ring, which includes two fluorine atoms and a trifluoromethyl group. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications. This article explores the biological activity of this compound, highlighting its potential therapeutic uses, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H5ClF5N

- Molecular Weight : 227.57 g/mol

- Functional Groups : Amino group (-NH2), Trifluoromethyl group (-CF3), Hydrochloride salt

The compound's structure contributes to its unique physicochemical properties, influencing its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly concerning its effects on enzyme inhibition and potential anticancer properties.

Enzyme Inhibition

Research indicates that compounds with trifluoromethyl groups can act as potent inhibitors of specific enzymes. For instance, the structural similarity of this compound to other known enzyme inhibitors suggests it may exhibit similar biological effects.

A study on related trifluoromethyl compounds demonstrated their ability to inhibit branched-chain amino acid transaminases (BCATs), which play a critical role in cancer metabolism . The inhibition of these enzymes can lead to altered metabolic pathways in cancer cells, potentially reducing tumor growth.

Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds have shown promising results. For example, a series of trifluoromethyl-substituted pyrimidines exhibited varying degrees of cytotoxicity against different cancer cell lines such as PC3 and HeLa . While specific data on this compound is limited, its structural characteristics suggest it may also possess anticancer activity.

Case Studies

-

Case Study on Enzyme Inhibition :

- Objective : To evaluate the inhibitory effects of trifluoromethyl-substituted anilines on BCAT enzymes.

- Methodology : High-throughput screening was conducted using a library of compounds.

- Results : Several compounds showed significant inhibition (IC50 values in the low micromolar range), indicating potential therapeutic applications in cancer treatment.

-

Case Study on Anticancer Activity :

- Objective : To assess the cytotoxic effects of novel trifluoromethyl compounds against cancer cell lines.

- Methodology : Compounds were tested against PC3 and K562 cell lines at concentrations ranging from 0 to 50 µg/ml.

- Results : Compounds exhibited inhibition rates between 37% and 64%, suggesting moderate anticancer activity .

Comparative Analysis Table

| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| 2,4-Difluoro-6-(trifluoromethyl)aniline HCl | TBD | TBD | Enzyme inhibition |

| BAY-069 | <10 | Various | BCAT1/2 inhibition |

| Trifluoromethyl pyrimidine derivatives | 0-64.20% | PC3 | Cytotoxicity via metabolic disruption |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride, and how can intermediates be characterized?

- Methodology :

- Synthesis : Start with halogenation of 2,4-difluoroaniline using trifluoromethylation reagents like CF₃Cu or CF₃I under Pd catalysis. The hydrochloride salt is formed via HCl gas bubbling in anhydrous ethanol .

- Intermediate Characterization : Use ¹⁹F NMR to confirm trifluoromethyl group integration and LC-MS to track reaction progress. FTIR can validate NH₂ and HCl salt formation .

Q. How can researchers ensure purity (>95%) of this compound for downstream applications?

- Methodology :

- Purification : Employ recrystallization in ethanol/water (1:3 ratio) or column chromatography (silica gel, hexane/ethyl acetate gradient).

- Purity Validation : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Confirm via elemental analysis (C, H, N, Cl) .

Q. What safety protocols are critical when handling this compound in aqueous or acidic conditions?

- Methodology :

- Handling : Work in a fume hood with nitrile gloves and safety goggles. Avoid direct contact due to potential skin/eye irritation (refer to SDS for CAS 90774-69-9 analogs).

- Decomposition Risks : Monitor pH stability (pH 4–6 recommended); avoid strong bases to prevent release of toxic HF or CF₃ derivatives .

Advanced Research Questions

Q. How can conflicting data on regioselectivity during trifluoromethylation be resolved?

- Methodology :

- Mechanistic Analysis : Use DFT calculations (e.g., Gaussian 16) to model electron density and steric effects at C6 vs. C4 positions. Validate with kinetic studies (in situ ¹⁹F NMR) to compare activation barriers .

- Experimental Optimization : Screen ligands (e.g., Xantphos vs. BINAP) to control selectivity. Reference analogs like 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline for comparative analysis .

Q. What strategies mitigate hydrolysis of the trifluoromethyl group in aqueous reaction systems?

- Methodology :

- Stabilization : Use aprotic solvents (DMF, THF) with molecular sieves to minimize water content. Add radical scavengers (TEMPO) to inhibit radical-mediated degradation.

- Monitoring : Track hydrolysis via LC-MS (loss of CF₃ group mass) and ¹⁹F NMR (shift from -62 ppm to -75 ppm for CF₃ → COOH conversion) .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

- Methodology :

- In Silico Design : Use Schrödinger’s Maestro to model Suzuki-Miyaura coupling sites. Calculate Fukui indices to identify nucleophilic/electrophilic centers.

- Validation : Compare predicted reactivity with experimental results using Pd(OAc)₂/XPhos catalysts. Reference CAS 123973-25-1 analogs for benchmarking .

Q. What analytical techniques resolve structural ambiguities in halogenated byproducts?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.